2,2-Dimethylthietane 1,1-dioxide
Description
2,2-Dimethylthietane 1,1-dioxide is a four-membered cyclic sulfone with two methyl groups at the 2-position of the thietane ring. The sulfone group (S=O) contributes to its polarity and reactivity, while the methyl substituents introduce steric effects and influence ring strain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving α-sulfonyl carbanions, which are stabilized by the electron-withdrawing sulfone group . Its synthesis often involves functionalization via alkylation or acylation of the parent thietane 1,1-dioxide scaffold .
Properties
CAS No. |
31462-45-0 |
|---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
2,2-dimethylthietane 1,1-dioxide |
InChI |
InChI=1S/C5H10O2S/c1-5(2)3-4-8(5,6)7/h3-4H2,1-2H3 |
InChI Key |
OKSSCBJEVRRKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS1(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthietane 1,1-dioxide typically involves the oxidation of thietane derivatives. One common method is the oxidation of 2,2-dimethylthietane using hydrogen peroxide (H2O2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its thietane form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane compounds.
Scientific Research Applications
2,2-Dimethylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2-dimethylthietane 1,1-dioxide and related sulfone-containing heterocycles:
Structural and Electronic Comparisons
- Ring Strain and Stability :
The four-membered thietane ring in this compound exhibits higher ring strain compared to five-membered analogs like dihydrothiophene dioxides. Methyl groups at the 2-position increase steric hindrance but reduce torsional strain . - Electron Effects: The sulfone group stabilizes adjacent carbanions, enabling reactions like acylation. In contrast, 2,5-dihydrothiophene 1,1-dioxide’s conjugated double bond enhances resonance stabilization, altering bromine addition pathways compared to non-conjugated isomers .
Thermal and Physical Properties
- For example, 2,2'-bipyridine 1,1'-dioxide (MW 188.18) has a melting point of 572 K .
- Solubility : Polar sulfone groups enhance solubility in polar solvents. Bulky substituents like methyl or ethoxy groups may reduce solubility compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
